molecular formula C25H17ClN6O B4553387 2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4553387
M. Wt: 452.9 g/mol
InChI Key: KLIIOMBYRMGWFQ-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C25H17ClN6O and its molecular weight is 452.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1152369 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical compound is related to a variety of synthesized pyrimidine derivatives, which are known for their diverse biological activities. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized using X-ray single crystal diffraction and other spectroscopic techniques. This compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similarly, El-Agrody et al. (2001) and Al-Afaleq (2000) developed novel pyrimidine derivatives through heteroaromatization, which were tested for their antimicrobial activities (El-Agrody et al., 2001); (Eljazi I. Al-Afaleq, 2000).

Pharmacological Evaluation

Shaaban et al. (2008, 2011) synthesized fused heterocyclic ring systems incorporating a phenylsulfonyl moiety and evaluated them for analgesic and anti-inflammatory activities. Their studies revealed compounds with significant activity, highlighting the potential of pyrimidine derivatives in developing new analgesic and anti-inflammatory drugs (Shaaban et al., 2008); (Shaaban et al., 2011).

Imaging and Diagnostic Applications

Zhou et al. (2014) developed 2-(2-furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine [(11)C]-3 as a PET tracer for imaging cerebral adenosine A2A receptors. This tracer exhibited favorable brain kinetics and suitable characteristics for A2AR PET imaging, demonstrating the potential of pyrimidine derivatives in neurological diagnostic applications (Zhou et al., 2014).

Properties

IUPAC Name

4-[3-[(2-chlorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN6O/c26-21-11-4-5-12-22(21)33-15-17-7-6-8-18(13-17)23-29-25-20-14-28-32(19-9-2-1-3-10-19)24(20)27-16-31(25)30-23/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIIOMBYRMGWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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